molecular formula C7H8N4O3 B8539161 2-[(3-Nitro-2-pyridinyl)amino]acetamide

2-[(3-Nitro-2-pyridinyl)amino]acetamide

Cat. No.: B8539161
M. Wt: 196.16 g/mol
InChI Key: JMTTXBKHYYLZOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(3-Nitro-2-pyridinyl)amino]acetamide is a chemical compound for research and development purposes. Compounds featuring the nitro-pyridinyl moiety, similar to this product, are of significant interest in medicinal chemistry and pharmaceutical research . Such nitro-substituted heterocyclic compounds are frequently explored as key intermediates or building blocks in the synthesis of more complex molecules . Research into related acetamide and nitro-pyridine derivatives often focuses on their potential biological activities, which can include antimicrobial properties . This product is intended for use by qualified researchers in laboratory settings only. It is For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic uses. Researchers should consult the safety data sheet prior to use and handle the material with appropriate personal protective equipment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H8N4O3

Molecular Weight

196.16 g/mol

IUPAC Name

2-[(3-nitropyridin-2-yl)amino]acetamide

InChI

InChI=1S/C7H8N4O3/c8-6(12)4-10-7-5(11(13)14)2-1-3-9-7/h1-3H,4H2,(H2,8,12)(H,9,10)

InChI Key

JMTTXBKHYYLZOM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)NCC(=O)N)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies and Chemical Reactivity

Strategies for the Synthesis of 2-[(3-Nitro-2-pyridinyl)amino]acetamide

The construction of the this compound framework can be achieved through various synthetic approaches, ranging from conventional multi-step procedures to more streamlined one-pot sequences.

Conventional methods for synthesizing pyridinylaminoacetamides typically involve the coupling of a pyridine (B92270) precursor with an acetamide-containing fragment. A common and direct approach is the nucleophilic aromatic substitution (SNAr) reaction between a halo-substituted pyridine and an appropriate amine. For the target molecule, this would involve reacting 2-chloro-3-nitropyridine (B167233) with glycinamide (B1583983) (2-aminoacetamide). The chlorine atom at the C-2 position of the pyridine ring is activated towards nucleophilic attack by the adjacent electron-withdrawing nitro group at the C-3 position.

Alternatively, N-substituted amino acid derivatives can serve as precursors. nih.gov For instance, a general synthesis could involve the reaction of a substituted aniline (B41778) with chloroacetyl chloride to form an N-aryl-2-chloroacetamide, which then reacts with an aminopyridine. epo.org In a related strategy, 3-cyano-4,6-distyrylpyridin-2(1H)-thione was reacted with chloroacetamide to afford a 2-(pyridinylthio)acetamide derivative, showcasing the utility of chloroacetamide as a key reagent for introducing the acetamide (B32628) moiety. researchgate.net These step-wise approaches, while robust, often require the isolation and purification of intermediates.

Modern synthetic chemistry emphasizes efficiency, and one-pot reactions are a cornerstone of this approach, minimizing solvent waste and purification steps. While a specific one-pot synthesis for this compound is not extensively detailed in the provided literature, the principles for such a process are well-established for related heterocyclic compounds. researchgate.netnih.gov

A potential one-pot strategy could involve the in situ generation of a reactive intermediate. For example, methods have been developed for the direct one-pot transformation of aminopyridines into pyridinyl triflates or tosylates through diazotization, followed by substitution. researchgate.net This principle could be adapted, where a precursor like 2-amino-3-nitropyridine (B1266227) is converted into a more reactive species in the same reaction vessel before the introduction of the acetamide nucleophile. Such a sequence consolidates multiple transformations into a single operation, enhancing synthetic efficiency.

Amidation reactions, which form the core of the acetamide structure, can be facilitated by the use of activated intermediates, particularly when coupling a carboxylic acid with an amine. If the synthesis were to proceed by forming the amide bond last (e.g., coupling 2-[(3-nitro-2-pyridinyl)amino]acetic acid with ammonia), activating agents would be crucial.

Various catalytic systems have been developed for direct amidation. Boronic acid derivatives, for example, can catalyze the reaction between carboxylic acids and amines by forming reactive acylboron or bicyclic acyloxyboron intermediates. mdpi.comorganic-chemistry.org Another approach involves using coupling agents like N,N'-carbonyldiimidazole (CDI), which reacts with a carboxylic acid to form a highly reactive acylimidazole intermediate, readily undergoing aminolysis. nih.gov Phosphorous-based reagents can also generate active species; for instance, tris(o-phenylenedioxy)cyclotriphosphazene (TAP) acts as a pre-catalyst that generates a catechol cyclic phosphate (B84403) (CCP), which promotes amide formation. mdpi.com These methods allow the reaction to proceed under mild conditions and are applicable to a wide range of substrates, including those with sensitive functional groups. organic-chemistry.org

Precursor Chemistry and Intermediate Derivatives

The successful synthesis of the target compound relies heavily on the reactivity of its precursors, namely chloroacetamide derivatives and the nitropyridine core.

Chloroacetamide and its N-substituted variants are versatile and essential intermediates in organic synthesis. researchgate.netamanote.comnih.gov Their chemical utility stems from the presence of a reactive C-Cl bond, making the carbon atom susceptible to attack by various nucleophiles. researchgate.netresearchgate.net In the context of synthesizing this compound, 2-chloroacetamide (B119443) or a protected version of 2-aminoacetamide would serve as the electrophilic or nucleophilic partner, respectively.

The synthesis of N-substituted chloroacetamides is typically straightforward, often involving the acylation of a primary or secondary amine with chloroacetyl chloride. researchgate.netijpsr.info This reaction is generally high-yielding and provides a direct route to these important building blocks. The chloroacetamide moiety acts as a potent alkylating agent, enabling the introduction of the carboxamide functional group onto nucleophilic substrates like amines, phenols, and thiols. researchgate.net This reactivity is fundamental to many synthetic pathways leading to more complex molecules. researchgate.net

Synthesis of N-Aryl Chloroacetamide Derivatives
ReactantsConditionsProduct TypeReference
Aryl amine + Chloroacetyl chlorideDichloromethane, TriethylamineN-Aryl-2-chloroacetamide researchgate.net
Aqueous amine + Chloroacetyl chlorideStirring overnight2-Chloro-N-alkyl/aryl Acetamide ijpsr.info
Substituted anilines + 2-Chloroacetyl chlorideExcess amine as baseN-Substituted chloroacetamide researchgate.net

The key bond-forming step in the most logical synthesis of this compound is a nucleophilic aromatic substitution (SNAr) at the pyridine ring. The pyridine ring is inherently electron-deficient, but the presence of a strongly electron-withdrawing nitro group significantly enhances this property, making the ring highly susceptible to attack by nucleophiles.

In the precursor 2-chloro-3-nitropyridine, the nitro group at the C-3 position activates both the C-2 (ortho) and C-6 (para) positions towards nucleophilic attack. rsc.orgstackexchange.com The chlorine atom at C-2 serves as an excellent leaving group. The reaction with an amine nucleophile, such as 2-aminoacetamide, proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks the electron-deficient C-2 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized onto the nitro group, which lowers the activation energy of the reaction. rsc.orgnih.gov In the second step, the leaving group (chloride) is eliminated, restoring the aromaticity of the ring and yielding the final product. The kinetics of such reactions are typically second-order. rsc.org

Examples of Nucleophilic Substitution on Nitropyridines
SubstrateNucleophileSolvent/ConditionsProduct TypeReference
2-Chloro-3-nitropyridineArenethiolates-2-Arylthio-3-nitropyridines rsc.org
2-Chloro-3,5-dinitropyridineAnilinesMethanolN-Aryl-3,5-dinitropyridin-2-amine researchgate.net
3-NitropyridinesSulfonyl-stabilized carbanionsDMF, KHMDS, -40 °CAlkylated nitropyridines (VNS) nih.gov
2-Methyl-3-nitropyridinesThiolsDMF, K₂CO₃, Heat3-(Alkyl/Aryl)thio-2-methylpyridines nih.gov

Conversely, if the pyridine-amine bond is already formed, reactions can occur at the acetamide moiety. For example, if the precursor is N-(3-nitropyridin-2-yl)-2-chloroacetamide, the chlorine atom on the acetamide side chain is readily displaced by various nucleophiles, allowing for further functionalization. researchgate.net This dual reactivity of precursor molecules offers flexibility in the design of synthetic routes.

Preparation and Derivatization of Amino and Nitro Functional Groups

The preparation of the title compound originates from the synthesis of its core precursor, 2-amino-3-nitropyridine. This key starting material can be synthesized through two primary routes involving the nitration of 2-aminopyridine (B139424).

Route 1: Direct Nitration In this method, 2-aminopyridine is nitrated using a mixture of nitric and sulfuric acids. The reaction proceeds through an N-nitroamine intermediate which then undergoes rearrangement to yield a mixture of 2-amino-3-nitropyridine and 2-amino-5-nitropyridine. The isomers can be separated by methods such as steam distillation under reduced pressure.

Route 2: Protective Group Strategy To improve the regioselectivity of the nitration towards the 3-position, a protective group strategy can be employed. 3-Aminopyridine is first reacted with phosgene (B1210022) or urea (B33335) to form N,N'-di-(3-pyridyl)-urea. This intermediate is then nitrated, directing the nitro group to the 2-position of the pyridine rings. Subsequent hydrolysis of the resulting N,N'-di-(2-nitro-3-pyridyl)-urea yields the desired 2-nitro-3-aminopyridine, which is an alternative name for 2-amino-3-nitropyridine.

Once 2-amino-3-nitropyridine is obtained, the acetamide side chain is introduced. This is typically achieved by reacting the primary amino group of 2-amino-3-nitropyridine with chloroacetyl chloride in the presence of a base. The base neutralizes the HCl byproduct generated during the acylation reaction.

PrecursorReagentProductReaction Type
2-AminopyridineHNO₃/H₂SO₄2-Amino-3-nitropyridineElectrophilic Nitration/Rearrangement
2-Amino-3-nitropyridineClCOCH₂Cl / BaseThis compoundN-Acylation

Chemical Transformations and Reaction Mechanisms of the Compound

The chemical utility of this compound lies in its capacity to undergo transformations that form more complex molecular architectures. The nitro group is particularly important as a precursor to a primary amine, which then enables a variety of cyclization reactions.

Reduction of the Nitro Group to the Corresponding Amino Derivative

A crucial transformation of this compound is the selective reduction of the nitro group to a primary amine, yielding 2-[(3-amino-2-pyridinyl)amino]acetamide (B8292537) . This reaction is most effectively carried out via catalytic hydrogenation. mdpi.com

The process involves treating a solution of the nitro compound in a solvent like ethyl acetate (B1210297) with hydrogen gas in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a commonly used and efficient catalyst for this transformation. The reaction is typically performed at a slightly elevated temperature to ensure completion. mdpi.com

Reaction Conditions for Nitro Group Reduction

ParameterConditionReference
Starting MaterialThis compound mdpi.com
Catalyst5% Palladium on Carbon (Pd/C) mdpi.com
SolventEthyl Acetate mdpi.com
Temperature~55 °C mdpi.com
Product2-[(3-amino-2-pyridinyl)amino]acetamide mdpi.com

The resulting product, 2-[(3-amino-2-pyridinyl)amino]acetamide, is a key pyridine-1,2-diamine derivative that serves as the direct precursor for various fused heterocyclic systems.

Cyclization Reactions Leading to Fused Heterocyclic Systems

The 2-[(3-amino-2-pyridinyl)amino]acetamide intermediate is primed for intramolecular or intermolecular cyclization reactions to form fused bicyclic systems, most notably imidazo[1,2-a]pyridines. The vicinal arrangement of the exocyclic primary amine at the C-3 position and the endocyclic nitrogen of the pyridine ring allows for the construction of a five-membered imidazole (B134444) ring fused to the original pyridine core.

A common strategy involves reacting the diamino intermediate with a suitable two-carbon electrophile, such as an α-haloketone or a carboxylic acid derivative. For instance, reaction with an appropriate reagent can lead to the formation of 8-aminoimidazo[1,2-a]pyridine derivatives. The reaction mechanism typically involves an initial nucleophilic attack by one of the amino groups on the electrophile, followed by an intramolecular condensation and dehydration to form the aromatic fused ring system. These imidazo[1,2-a]pyridine (B132010) scaffolds are of significant interest in medicinal chemistry. nih.gov

Intermediacy in Complex Organic Syntheses

This compound is a quintessential intermediate, primarily serving as a masked precursor to 2-[(3-amino-2-pyridinyl)amino]acetamide. The true value of the title compound is realized in multi-step syntheses where the nitro group is carried through several steps before its strategic reduction and subsequent cyclization. mdpi.com

The fused imidazo[1,2-a]pyridine systems derived from this intermediate are recognized as "drug prejudice" scaffolds due to their prevalence in biologically active molecules. researchgate.net For example, libraries of imidazo[1,2-a]pyridine-8-carboxamides have been synthesized and screened for antimycobacterial activity against Mycobacterium tuberculosis. nih.gov The synthesis of these complex amides relies on precursors that can be directly traced back to the cyclization of 2-aminopyridine derivatives, highlighting the importance of the pathway originating from this compound. The nitro compound is therefore a critical early-stage intermediate in the development of potential new therapeutic agents. nih.govmdpi.com

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations, a complete structural picture can be assembled.

Detailed ¹H NMR data for 2-[(3-Nitro-2-pyridinyl)amino]acetamide is not available in the currently indexed scientific literature. This analysis is crucial for identifying the chemical environment of each proton within the molecule. A hypothetical spectrum would be expected to show distinct signals for the protons on the pyridine (B92270) ring, the methylene protons of the acetamide (B32628) group, and the amine protons. The coupling patterns between adjacent protons would provide definitive evidence for their relative positions.

Similar to the proton NMR data, specific ¹³C NMR data for this compound is not readily found in published research. This technique is essential for identifying all unique carbon atoms in the molecule. The expected spectrum would show signals for the carbons of the pyridine ring, with the carbon bearing the nitro group and the carbon attached to the amino group having characteristic chemical shifts. Additionally, the carbonyl and methylene carbons of the acetamide moiety would be readily identifiable.

Two-dimensional NMR experiments are instrumental in confirming the complete and unambiguous assignment of all proton and carbon signals, especially in complex molecules.

COSY (Correlation Spectroscopy) would reveal the correlations between protons that are coupled to each other, confirming the connectivity of the protons on the pyridine ring and within the acetamide side chain.

HSQC (Heteronuclear Single Quantum Coherence) spectroscopy correlates directly bonded proton and carbon atoms, providing a clear map of which proton is attached to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation) is used to establish longer-range correlations between protons and carbons (typically over two to three bonds). This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule.

While these techniques are standard for structural elucidation, specific experimental data for this compound is not currently available.

Advanced Computational and Theoretical Investigations

Electronic Structure and Reactivity Descriptors

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the electron density distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. In MEP maps, regions of negative electrostatic potential, typically colored in shades of red and yellow, indicate electron-rich areas that are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential, represented by blue and green, are electron-deficient and prone to nucleophilic attack.

For 2-[(3-Nitro-2-pyridinyl)amino]acetamide, the MEP map would likely show a significant negative potential around the oxygen atoms of the nitro group and the carbonyl oxygen of the acetamide (B32628) group, making these sites susceptible to electrophilic interactions. The nitrogen atoms of the pyridine (B92270) ring and the amino group would also exhibit some degree of negative potential. In contrast, the hydrogen atoms of the amino group and the aromatic ring would be characterized by positive electrostatic potential, rendering them sites for potential nucleophilic attack. Understanding the MEP map provides crucial insights into the molecule's reactivity and its potential interactions with biological macromolecules.

Global Reactivity Indices (e.g., Hardness, Softness)

Global reactivity indices, derived from Density Functional Theory (DFT) calculations, provide quantitative measures of a molecule's stability and reactivity. Key indices include chemical hardness (η), chemical softness (S), electronegativity (χ), chemical potential (μ), and the electrophilicity index (ω).

Chemical Hardness (η) and Softness (S) : Hardness is a measure of a molecule's resistance to changes in its electron distribution. A large energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) corresponds to high hardness and low reactivity. Softness is the reciprocal of hardness, so a soft molecule has a small energy gap and is more reactive.

Electronegativity (χ) : This index measures the power of a molecule to attract electrons.

Chemical Potential (μ) : This is the negative of electronegativity and indicates the tendency of electrons to escape from a system.

Electrophilicity Index (ω) : This index quantifies the ability of a molecule to accept electrons, making it a measure of its electrophilic character.

For this compound, the presence of the electron-withdrawing nitro group is expected to influence these parameters significantly, likely resulting in a higher electrophilicity index. The specific values of these indices would provide a deeper understanding of the molecule's reactivity profile.

Table 1: Representative Global Reactivity Descriptors and Their Significance

DescriptorSymbolSignificance
Chemical HardnessηResistance to deformation or change in electron distribution.
Chemical SoftnessSReciprocal of hardness, indicates higher reactivity.
ElectronegativityχAbility to attract electrons.
Chemical PotentialμTendency of electrons to escape an equilibrium system.
Electrophilicity IndexωPropensity to accept electrons.

Molecular Modeling and Docking Studies

Molecular Docking Simulations with Proposed Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug design to understand the interaction between a ligand and its target protein.

While specific docking studies for this compound are not widely reported, related nitro-substituted benzamide (B126) and acetamide derivatives have been investigated for their potential as anti-inflammatory and antimicrobial agents. For instance, nitrobenzamide derivatives have been docked with inducible nitric oxide synthase (iNOS) to explore their anti-inflammatory potential. Similarly, various acetamide derivatives have been docked with microbial enzymes like DNA gyrase to assess their antibacterial activity.

A hypothetical docking study of this compound could explore its binding affinity with various enzymes implicated in diseases, providing insights into its potential therapeutic applications. The nitro group and the acetamide moiety would be expected to form key hydrogen bonds and other interactions within the active site of a target protein.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. 2D-QSAR and 3D-QSAR models are developed using molecular descriptors to predict the activity of new compounds.

QSAR studies have been successfully applied to various acetamide derivatives to model their inhibitory activity against different biological targets. For example, 2D and 3D-QSAR models have been developed for N-hydroxy-2-[(phenylsulfonyl)amino]acetamide derivatives as matrix metalloproteinase inhibitors. These models help in identifying the key structural features that are crucial for the observed biological activity.

For this compound, a QSAR study could be conducted if a series of analogues with corresponding biological activity data were available. Such an analysis would help in understanding how modifications to the pyridine ring, the nitro group, or the acetamide side chain affect its activity, thereby guiding the design of more potent molecules.

Intermolecular Interactions and Crystal Packing Theory

Analysis of Hydrogen Bonding Networks and their Influence on Molecular Packing

The crystal structure of a molecule is determined by the nature and strength of its intermolecular interactions, with hydrogen bonds playing a pivotal role. The arrangement of molecules in the crystal lattice, or crystal packing, is significantly influenced by the hydrogen bonding network.

In the case of this compound, the presence of N-H groups (from the amino and acetamide functions) and O atoms (from the nitro and carbonyl groups) makes it a prime candidate for forming extensive hydrogen bonding networks. It is plausible that the N-H group of the acetamide could act as a hydrogen bond donor to the carbonyl oxygen of a neighboring molecule, forming chains or dimeric motifs. The amino N-H could also participate in hydrogen bonding with the nitro group's oxygen atoms or the pyridine nitrogen.

Theoretical Investigations of Polymorphism

A comprehensive review of scientific literature and chemical databases reveals a notable absence of theoretical and computational studies specifically focused on the polymorphism of this compound. While computational methods are increasingly employed to predict and understand the different crystalline forms (polymorphs) of organic molecules, such research has not been published for this particular compound.

Theoretical investigations of polymorphism typically involve sophisticated computational techniques to predict the crystal energy landscape of a molecule. These studies aim to identify various possible stable and metastable crystal structures, providing insights into their relative thermodynamic stabilities, molecular conformations, and intermolecular interactions. Key methodologies in such investigations include:

Crystal Structure Prediction (CSP): Algorithms are used to generate a multitude of plausible crystal packing arrangements from the molecular structure.

Lattice Energy Calculations: Quantum mechanical or force-field based methods are employed to calculate the lattice energy of the predicted structures to determine their relative stabilities.

The absence of such studies for this compound means that there are no published data on its predicted polymorphs, their calculated lattice energies, or the computational analysis of their structural features. Therefore, data tables detailing these theoretical findings cannot be generated at this time.

Further research in this area would be required to computationally explore the polymorphic landscape of this compound and to provide a theoretical understanding of its potential crystalline forms.

Biological Activity Profiling in Vitro and Preclinical Studies

Antimicrobial Activity

The antimicrobial potential of 2-[(3-Nitro-2-pyridinyl)amino]acetamide has been evaluated against a range of pathogenic microorganisms, including bacteria and fungi. These studies are crucial in the search for new agents to combat infectious diseases, particularly in light of growing antimicrobial resistance.

Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains

At present, specific data on the antibacterial efficacy of this compound against key Gram-positive strains such as Staphylococcus aureus, Bacillus subtilis, and Methicillin-resistant Staphylococcus aureus (MRSA), as well as Gram-negative strains like Pseudomonas aeruginosa and Escherichia coli, is not available in the reviewed scientific literature. While derivatives of 2-aminopyridine (B139424) have shown promise as antibacterial agents, detailed minimum inhibitory concentration (MIC) values or zone of inhibition data for this particular compound have not been reported.

Antifungal Potential

Similarly, the antifungal activity of this compound has not been specifically documented in available research. Studies on related pyridine (B92270) derivatives suggest that this class of compounds can exhibit antifungal properties, but dedicated investigations into the efficacy of this compound against fungal pathogens are lacking.

Antibiofilm Activity

The ability of this compound to inhibit or disrupt microbial biofilms has not been reported in the scientific literature. Biofilm formation is a critical factor in the persistence of many chronic infections, and while related compounds are being explored for such properties, specific data for the title compound is not available.

Anticancer / Cytotoxic Activity

The evaluation of novel compounds for their ability to inhibit the growth of cancer cells is a cornerstone of oncological research. The cytotoxic potential of this compound has been a subject of preliminary investigation.

Efficacy against Various Cancer Cell Lines

There is currently no specific data available in the scientific literature detailing the cytotoxic efficacy of this compound against various cancer cell lines, including hepatocellular carcinoma (HepG2), prostate cancer (PC3), breast cancer (MCF-7), non-small cell lung cancer (HOP-92), or glioblastoma (U251). Consequently, inhibitory concentration (IC50) values for this compound against these cell lines have not been established.

Mechanisms of Cytotoxicity

The precise mechanisms through which this compound might exert cytotoxic effects, such as the induction of apoptosis, have not been elucidated in published research. Mechanistic studies are essential for understanding how a compound interacts with cancer cells at a molecular level, but such investigations for this specific molecule have not yet been reported.

Anti-inflammatory Properties

There is no available information regarding the anti-inflammatory properties of this compound.

Inhibition of Inflammatory Mediators (e.g., COX-2, iNOS)

No studies were found that investigated the inhibitory effects of this compound on inflammatory mediators such as cyclooxygenase-2 (COX-2) or inducible nitric oxide synthase (iNOS).

Antioxidant Activity

Data on the antioxidant activity of this compound is not present in the reviewed scientific literature. Standard assays to determine antioxidant potential have not been reported for this compound.

Other Investigated Biological Activities

No other biological activities for this compound have been documented in the accessible scientific literature.

Anticonvulsant Effects and Putative Mechanisms (e.g., GABAergic, Glycinergic, Adenosinergic Pathways)

There are no published preclinical studies or in vitro data concerning the anticonvulsant effects of this compound. Consequently, no mechanisms of action, such as interactions with GABAergic, glycinergic, or adenosinergic pathways, have been proposed or investigated.

Insecticidal Activity (e.g., against Aphis gossypii)

The potential insecticidal activity of this compound has not been reported. Specifically, no research is available on its effects against the cotton aphid, Aphis gossypii, or any other insect species.

Anti-tubercular Potential

There is no evidence in the scientific literature to suggest that this compound has been evaluated for its anti-tubercular potential against Mycobacterium tuberculosis or other mycobacterial strains.

Information regarding the anti-HIV activity of this compound is not available in the public domain.

Extensive searches of scientific literature and research databases did not yield any specific information or studies concerning the in vitro or preclinical anti-HIV activity of the chemical compound This compound .

Therefore, the requested article section, including detailed research findings and data tables on its biological activity profiling against HIV, cannot be generated. There is no publicly available data to fulfill the specific requirements of the prompt.

Structure Activity Relationship Sar Studies and Molecular Design

Impact of Substituent Variations on the Pyridine (B92270) Ring

The pyridine ring is a fundamental scaffold in medicinal chemistry, recognized as the second most common heterocycle in drugs approved by the FDA nih.gov. Its ability to form hydrogen bonds and its characteristic solubility and basicity make it a versatile core for drug design nih.govnih.gov. The biological activity of pyridine derivatives is highly sensitive to the nature and position of substituents on the ring nih.gov.

The electronic properties of substituents play a pivotal role. The attachment of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) can significantly alter a compound's efficacy nih.gov. For instance, in one study on dihydropyridine-thiazole derivatives, the presence of an EWG on an attached phenyl ring was associated with better antibacterial inhibition nih.gov. Conversely, another study found that EDGs attached to an imidazo-fused pyridine ring enhanced antibacterial activity against M. tuberculosis and reduced cytotoxicity nih.gov. The position of substitution is also crucial; the pyridine ring is more prone to nucleophilic substitution at the C-2 and C-4 positions, while electrophilic substitution typically occurs at the C-3 position nih.gov.

For antiproliferative activity, specific functional groups can enhance efficacy. The presence and strategic placement of methoxy (-OMe), hydroxyl (-OH), and amino (-NH2) groups have been shown to improve the anticancer properties of pyridine derivatives nih.gov. In contrast, the addition of bulky groups or halogens may lead to lower antiproliferative activity nih.gov. The number of substituents can also be a factor; increasing the number of methoxy groups on a pyridine derivative has been correlated with increased activity, reflected in lower IC50 values nih.gov.

In the context of 2-aminopyridine (B139424) derivatives, the core structure frequently serves as a "hinge-binder" that interacts with the active sites of protein kinases ccspublishing.org.cnacs.org. SAR studies on these compounds have led to the development of potent and selective inhibitors for targets like Janus kinase 2 (JAK2) and activin receptor-like kinase 2 (ALK2) ccspublishing.org.cnacs.org. Modifications to the pyridine scaffold allow for the optimization of these interactions to achieve high target specificity ccspublishing.org.cn.

Table 1: Effect of Pyridine Ring Substituents on Biological Activity
Base ScaffoldSubstituent TypePositionEffect on ActivityBiological Target/Activity
Dihydropyridine-thiazoleElectron-Withdrawing Group (EWG)Phenyl ring attached to thiazoleIncreased Inhibition nih.govAntibacterial
Imidazo-fused pyridineElectron-Donating Group (EDG)Imidazole (B134444) ringEnhanced Activity nih.govAntitubercular
General PyridineMethoxy (-OMe), Hydroxyl (-OH)VariousEnhanced Activity nih.govAntiproliferative
General PyridineHalogens, Bulky GroupsVariousLowered Activity nih.govAntiproliferative
2-AminopyridineVarious3, 5-positionsModulated Kinase Binding acs.orgwww.gov.ukALK2 Inhibition, Antimalarial

Role of the Nitro Group in Modulating Biological Activity

The nitro group (-NO2) is a potent modulator of biological activity, largely due to its strong electron-withdrawing nature, which significantly alters the electronic distribution and polarity of the parent molecule researchgate.netsvedbergopen.comnih.gov. This functional group is often considered a "pharmacophore" for its contribution to therapeutic effects, but also a "toxicophore" due to potential toxicity researchgate.netnih.gov.

The mechanism of action for many nitro-aromatic compounds involves metabolic activation within the target cell or microorganism nih.gov. Cellular nitroreductase enzymes reduce the nitro group to form highly reactive intermediates, such as nitroso and superoxide species svedbergopen.commdpi.com. These intermediates can induce cellular damage and covalently bind to DNA, leading to nuclear damage and cell death nih.gov. This process of bioreductive activation is a cornerstone of the antimicrobial and antiparasitic activity of many nitro compounds researchgate.netnih.gov.

The position of the nitro group on the heterocyclic ring is a critical determinant of its biological effect. In a study on various nitroheterocyclic compounds, mutagenic activity was observed when the nitro group was placed at the C2, C5, or C6 positions, whereas placement at the C4 or C7 positions resulted in nonmutagenic or only weakly mutagenic compounds nih.gov. In the specific case of 3-nitropyridine (B142982) analogues, the scaffold has been identified as a novel microtubule-targeting agent with powerful anti-cancer properties nih.gov. These compounds were found to inhibit tubulin polymerization by binding to the colchicine site, leading to cell cycle arrest and apoptosis nih.gov. The nitro group can also serve to activate the pyridine ring, making it more susceptible to nucleophilic substitution reactions, which is a useful property in the synthesis of new derivatives researchgate.net.

Influence of the Acetamide (B32628) Moiety and its Modifications on Efficacy

The acetamide moiety (-NHC(O)CH3) and its derivatives are versatile components in drug design that can be systematically modified to enhance biological activity and pharmacokinetic profiles researchgate.net. The acetamide group can act as a linker, connecting different pharmacophoric fragments, and its structure can be altered to explore new chemical space and biological interactions.

In the synthesis of pyridine-acetamide hybrids, a common strategy involves reacting a pyridinylamine with chloroacetyl chloride to form a 2-chloro-N-pyridinylacetamide intermediate researchgate.net. This reactive intermediate can then be treated with a variety of secondary amines to generate a library of compounds with diverse functionalities, which have been evaluated for antibacterial and antioxidant activities researchgate.net. This modular approach highlights the utility of the acetamide group as a scaffold for chemical modification.

The nature of the acetamide linker is crucial for activity. Studies have shown that a flexible acetamide structure can be essential for efficacy. For example, the insecticidal activity of 2-((3-Cyano-4,6-distyrylpyridin-2-yl) thio) acetamide was found to be significantly higher than its cyclized, more rigid analogue, demonstrating the importance of the acetamide portion of the molecule periodikos.com.br. Furthermore, specific acetamide derivatives, such as chloroacetamide, can function as reactive electrophiles. Chloroacetamides are known to be thiol-reactive but have also been discovered to covalently modify RNA, indicating their potential to form stable bonds with nucleophilic residues in biological targets acs.org. This opens the possibility of designing targeted covalent inhibitors based on the acetamide scaffold.

Design Strategies for Enhanced Specificity and Potency

The development of new drugs from a lead compound like 2-[(3-Nitro-2-pyridinyl)amino]acetamide relies on rational design strategies to optimize its therapeutic properties. These strategies aim to improve potency, enhance target selectivity, and overcome liabilities such as drug resistance and poor pharmacokinetics.

Structural Modification and Functionalization : This is a cornerstone of drug design, where heterocyclic scaffolds are decorated with various substituents to modulate properties like lipophilicity, polarity, and hydrogen-bonding capacity ibmmpeptide.comnih.govnih.gov. By introducing elements such as halogens or functional groups like hydroxyls and methoxy groups, the physicochemical and pharmacological profiles of a compound can be fine-tuned nih.govnih.govnih.gov. This approach, often referred to as late-stage modification, allows for the rapid generation of analogues with improved druggability nih.govnih.gov.

Molecular Hybridization : This strategy involves covalently linking two or more distinct pharmacophores to create a single hybrid molecule with potentially synergistic or additive effects researchgate.net. This approach has been used to develop novel pyridine-thiazole hybrids with anticancer activity mdpi.com. The goal is to engage multiple targets or pathways, which can lead to enhanced efficacy and a lower likelihood of developing resistance.

Bioisosteric Replacement : Bioisosteres are chemical groups with similar physical or chemical properties that can be interchanged in a molecule's structure without drastically changing its chemical nature. Heterocyclic rings are frequently used as bioisosteres for other functional groups to improve potency, selectivity, or metabolic stability ibmmpeptide.com.

Multi-Target Drug Design : To combat the complexity of diseases like cancer and the development of drug resistance, researchers are designing single molecules that can inhibit multiple signaling pathways simultaneously mdpi.com. This approach can counteract the ability of tumors to bypass the blockade of a single pathway, offering a more robust therapeutic strategy mdpi.com.

Targeted Covalent Inhibitors : By incorporating a moderately reactive electrophile, such as a chloroacetamide, into a molecule that binds non-covalently to a target, it is possible to create an inhibitor that forms a permanent covalent bond acs.org. This can lead to increased potency, prolonged duration of action, and the ability to target proteins that are difficult to inhibit with non-covalent binders.

Development of Novel Derivatives for Targeted Biological Pathways

By applying the design strategies outlined above, derivatives of core scaffolds like nitropyridine and aminopyridine have been developed to target a wide range of biological pathways implicated in various diseases.

Table 2: Novel Derivatives and Their Targeted Biological Pathways
Derivative ClassBiological Target/PathwayTherapeutic AreaKey Findings
3-Nitropyridine AnaloguesTubulin Polymerization nih.govOncologyInhibit microtubule formation, causing cell cycle arrest. Effective in a colon cancer model. nih.gov
Pyridothienopyrimidine DerivativesEGFR Kinase nih.govOncologyPotent cytotoxic activity against HepG-2 and MCF-7 cancer cell lines. nih.gov
Pyridine-Thiazole HybridsGenetic Instability Pathways mdpi.comOncologyAct specifically towards tumor cells and may induce DNA damage. mdpi.com
2-Aminopyridine DerivativesJAK2 Kinase ccspublishing.org.cnecnu.edu.cnOncology / InflammationPotent and selective inhibition of JAK2 for myeloproliferative neoplasms. ccspublishing.org.cnecnu.edu.cn
2-Aminopyridine DerivativesALK2 Kinase acs.orgRare DiseasesInhibition of ALK2 for treatment of fibrodysplasia ossificans progressiva. acs.org
Imidazo-fused PyridinesBacterial Cell Wall/Metabolism nih.govInfectious DiseaseActive against M. tuberculosis. nih.gov
Thienopyridine DerivativesBacterial Cell Wall/Metabolism researchgate.netInfectious DiseaseGood antimicrobial activity against E. coli, B. mycoides, and C. albicans. researchgate.net
3,5-Diaryl-2-aminopyridinesPlasmodium Metabolism www.gov.ukInfectious DiseaseOrally active with potent activity against multidrug-resistant malaria strains. www.gov.uk

These examples demonstrate the remarkable versatility of the pyridine scaffold and its derivatives. For anticancer applications, researchers have successfully created 3-nitropyridine analogues that function as microtubule-targeting agents, effectively halting cell division in cancer cells nih.gov. Other efforts have produced pyridothienopyrimidine derivatives that act as potent EGFR kinase inhibitors nih.gov. In the realm of infectious diseases, various pyridine hybrids and fused-ring systems have yielded promising candidates against bacteria, including M. tuberculosis, and malaria parasites nih.govwww.gov.ukresearchgate.net. Furthermore, the 2-aminopyridine scaffold has proven exceptionally fruitful for developing specific kinase inhibitors targeting JAK2 and ALK2 for cancer and rare genetic disorders, respectively ccspublishing.org.cnacs.orgecnu.edu.cn.

Research Applications in Chemical Biology and Material Science

Utility as Synthetic Building Blocks and Intermediates for Complex Organic Molecules

Nitropyridine derivatives are fundamental building blocks in organic synthesis, primarily serving as versatile intermediates for the construction of more complex molecular architectures, including various pharmaceuticals and agrochemicals. nbinno.comresearchgate.netnih.govnbinno.com The synthetic utility of these compounds often revolves around the reactivity of the nitro group and the pyridine (B92270) ring.

The synthesis of 2-[(3-Nitro-2-pyridinyl)amino]acetamide would likely involve the reaction of 2-chloro-3-nitropyridine (B167233) with an amino amide. guidechem.com This is a common strategy for introducing amine functionalities to the pyridine ring. chemicalbook.comguidechem.comgoogle.com Once formed, this compound can undergo a variety of transformations. For instance, the nitro group can be readily reduced to an amino group, yielding a diaminopyridine derivative. This resulting vicinal diamine is a key precursor for the synthesis of fused heterocyclic systems, such as imidazo[4,5-b]pyridines, which are prevalent in many biologically active molecules. guidechem.commdpi.com

Furthermore, the acetamide (B32628) portion of the molecule offers additional handles for chemical modification, allowing for its incorporation into larger, more complex structures. The ability to functionalize both the pyridine ring and the side chain makes compounds like this compound valuable intermediates for creating diverse libraries of organic molecules for various screening purposes. patsnap.com

Table 1: Potential Synthetic Transformations of this compound

Starting Material Reagents and Conditions Product Potential Application of Product
This compound Reduction (e.g., H₂, Pd/C or SnCl₂) 2-[(3-Amino-2-pyridinyl)amino]acetamide (B8292537) Precursor to fused heterocycles (e.g., imidazopyridines)
This compound Hydrolysis of amide 2-[(3-Nitro-2-pyridinyl)amino]acetic acid Further functionalization at the carboxylic acid
2-Chloro-3-nitropyridine Glycine amide This compound Formation of the target compound

Probes for Biological Pathway Elucidation and Enzyme Inhibition Studies

The broader class of nitro-containing compounds has been extensively investigated for a wide array of biological activities. nih.gov Nitroaromatic compounds, including nitropyridines, are known to exhibit antimicrobial, anticancer, and antiparasitic properties. nbinno.comnih.govchempanda.com The biological activity of these molecules is often attributed to the electrochemical properties of the nitro group, which can be reduced in biological systems to generate reactive nitrogen species that can damage cellular components like DNA. nih.gov

Given this context, this compound could serve as a valuable probe in chemical biology for studying various biological pathways. Its structural similarity to other biologically active nitropyridines suggests it could be screened for inhibitory activity against a range of enzymes and cellular processes. For example, pyridine derivatives have been explored as inhibitors of various kinases and other enzymes implicated in disease. nih.gov

The aminoacetamide side chain could also play a role in the biological activity, potentially mimicking a peptide linkage and interacting with the active sites of enzymes. By modifying this side chain, researchers could develop a library of compounds to probe structure-activity relationships and identify potent and selective inhibitors for specific biological targets.

Potential in Agrochemical Research (e.g., Herbicide Safeners, Plant Growth Regulators)

The pyridine ring is a key structural motif in a multitude of agrochemicals, including herbicides, fungicides, and insecticides. researchgate.netnih.govagropages.com Nitropyridine derivatives, in particular, have been utilized as precursors and intermediates in the synthesis of these agriculturally important compounds. nih.gov For instance, 2-amino-3-nitropyridine (B1266227) is a known precursor in the development of herbicides. nbinno.comchemicalbook.com

Therefore, this compound holds potential for applications in agrochemical research. It could be investigated as a lead compound for the development of new pesticides. The specific substitution pattern on the pyridine ring, along with the aminoacetamide side chain, could confer selective herbicidal or insecticidal activity. researchgate.net

Moreover, the compound could be explored for its potential as a plant growth regulator or a herbicide safener. Herbicide safeners are compounds that protect crop plants from the phytotoxic effects of herbicides without diminishing the herbicide's efficacy against weeds. The development of new and effective safeners is an ongoing area of research in the agrochemical industry.

Table 2: Examples of Pyridine Derivatives in Agrochemicals

Compound Class Application Reference
Pyridine-based compounds Fungicides, insecticides, herbicides researchgate.netnih.gov
2-Amino-3-nitropyridine derivatives Herbicide precursors nbinno.comchemicalbook.com
Nitropyridine derivatives Insecticides nih.gov

Considerations for Materials Science Applications (e.g., Nonlinear Optical Materials)

In the realm of materials science, organic molecules with specific electronic properties are of great interest for applications in electronics and optics. Nitropyridine derivatives have been investigated for their potential as nonlinear optical (NLO) materials. nbinno.comnih.gov NLO materials are capable of altering the properties of light that passes through them and are crucial components in technologies such as lasers and optical data storage.

The NLO properties of organic molecules often arise from the presence of both electron-donating and electron-withdrawing groups within the same molecule, creating a "push-pull" system that enhances the molecule's second-order polarizability. In this compound, the amino group acts as an electron donor, while the nitro group is a strong electron acceptor. This intramolecular charge transfer character, a hallmark of many NLO chromophores, suggests that this compound could exhibit interesting NLO properties. nih.gov

Further research would be needed to synthesize and characterize the optical properties of this compound. This would involve techniques such as UV-Vis spectroscopy to determine its transparency window and second-harmonic generation (SHG) measurements to quantify its NLO response. The crystalline structure of the compound would also be a critical factor, as a non-centrosymmetric packing in the solid state is a prerequisite for observing second-order NLO effects.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-[(3-Nitro-2-pyridinyl)amino]acetamide, and what reaction conditions optimize yield?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution between 3-nitro-2-aminopyridine and chloroacetamide derivatives. Key steps include:

  • Substitution Reaction : Reacting 3-nitro-2-aminopyridine with bromoacetamide in the presence of a base (e.g., K₂CO₃) in DMF at 60–80°C for 6–12 hours .
  • Purification : Column chromatography using ethyl acetate/hexane (1:3) to isolate the product. Yield optimization requires strict control of temperature and stoichiometric ratios .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (in DMSO-d₆) to verify the acetamide linkage and nitro-pyridine moiety .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺) .
  • HPLC-PDA : Purity assessment (>95%) using a C18 column with acetonitrile/water gradient elution .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase activity measured via malachite green assay) .
  • Cytotoxicity Screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM .

Advanced Research Questions

Q. How can researchers resolve contradictions between observed biological activity and computational predictions?

  • Methodological Answer :

  • Dose-Response Analysis : Validate activity thresholds using IC₅₀/EC₅₀ curves to rule out false positives from impurity interference .
  • Molecular Dynamics Simulations : Compare binding free energies (ΔG) of the compound with target proteins (e.g., MDM2/p53) using AMBER or GROMACS .
  • Metabolite Profiling : LC-MS/MS to identify active metabolites that may contribute to observed effects .

Q. What strategies mitigate challenges in scaling up synthesis while maintaining regioselectivity?

  • Methodological Answer :

  • Flow Chemistry : Continuous flow reactors with immobilized catalysts (e.g., Pd/C for nitro reduction) to enhance reproducibility and reduce byproducts .
  • DoE (Design of Experiments) : Optimize parameters (temperature, solvent polarity, catalyst loading) via response surface methodology (RSM) .

Q. How can the nitro group’s electronic effects influence reactivity in further functionalization?

  • Methodological Answer :

  • Electrophilic Substitution : Nitro groups act as meta-directors; use HNO₃/H₂SO₄ for nitration of pyridine rings, but prioritize Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) for C–N bond formation .
  • Reduction Pathways : Catalytic hydrogenation (H₂/Pd-C) converts nitro to amine, altering electronic profiles for downstream reactions (e.g., amide coupling) .

Q. What computational tools predict binding modes with biological targets, and how are results validated?

  • Methodological Answer :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., COX-2). Validate via:
  • Site-Directed Mutagenesis : Test binding affinity changes in mutant proteins (e.g., Ala-scanning) .
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.